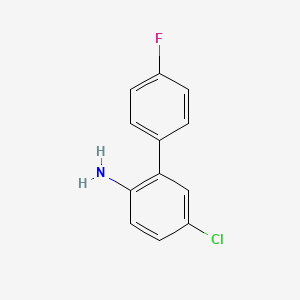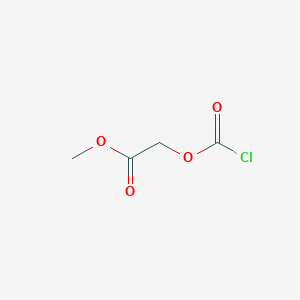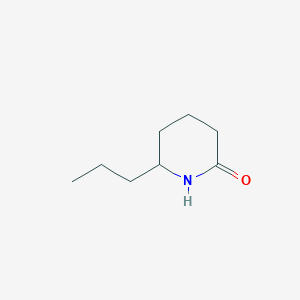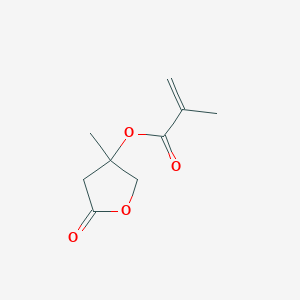
3-Methyl-5-oxotetrahydrofuran-3-yl methacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is characterized by its unique structure, which includes a furan ring and an ester functional group.
Méthodes De Préparation
The synthesis of 3-Methyl-5-oxotetrahydrofuran-3-yl methacrylate typically involves the esterification of 2-methylpropenoic acid with a suitable alcohol derivative of 3-methyl-5-oxooxolan . The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure high yield and purity. Industrial production methods may involve continuous flow reactors to optimize the reaction efficiency and scalability .
Analyse Des Réactions Chimiques
3-Methyl-5-oxotetrahydrofuran-3-yl methacrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones under specific conditions.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Methyl-5-oxotetrahydrofuran-3-yl methacrylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: The compound is used in the production of polymers and resins due to its reactive ester group.
Mécanisme D'action
The mechanism of action of 3-Methyl-5-oxotetrahydrofuran-3-yl methacrylate involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The ester group is hydrolyzed to produce the corresponding alcohol and acid, which can then participate in further biochemical pathways . The furan ring structure may also interact with biological macromolecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
3-Methyl-5-oxotetrahydrofuran-3-yl methacrylate can be compared with similar compounds such as:
2-Propenoic acid, 2-methyl-, tetrahydro-3-methyl-5-oxo-3-furanyl ester: This compound has a similar structure but may differ in its reactivity and applications.
(2,3-dimethyl-5-oxooxolan-3-yl) 2-methylprop-2-enoate: This compound has additional methyl groups, which can affect its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
195000-63-6 |
|---|---|
Formule moléculaire |
C9H12O4 |
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
(3-methyl-5-oxooxolan-3-yl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H12O4/c1-6(2)8(11)13-9(3)4-7(10)12-5-9/h1,4-5H2,2-3H3 |
Clé InChI |
ALRKOZVWDDKMPA-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OC1(CC(=O)OC1)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
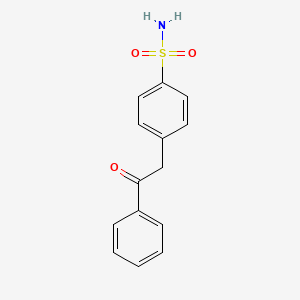
![1-(1H-Pyrrolo[3,2-c]pyridin-4-yl)ethan-1-one](/img/structure/B8672223.png)

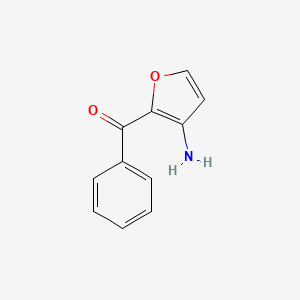
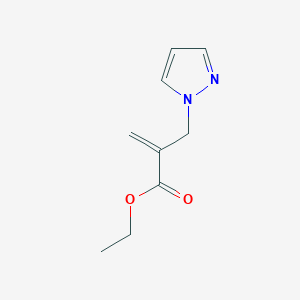
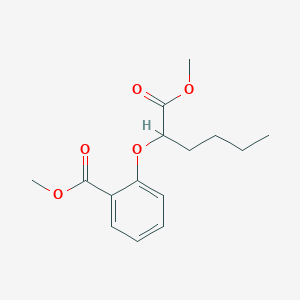
![Oxirane, [3-(4-chlorophenyl)propyl]-](/img/structure/B8672274.png)
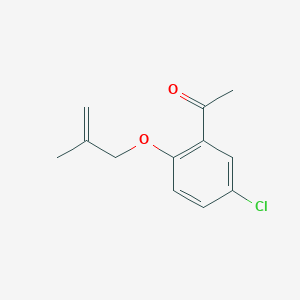
![Methanesulfonamide, N-[(4-hydroxyphenyl)methyl]-](/img/structure/B8672304.png)
